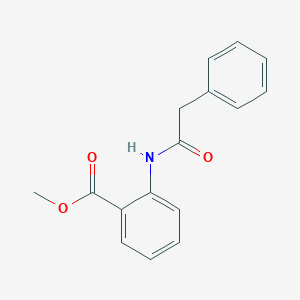

Methyl 2-(2-phenylacetamido)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2-phenylacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-20-16(19)13-9-5-6-10-14(13)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQTYMKCRDJXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308612 | |

| Record name | Methyl 2-(2-phenylacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75541-63-8 | |

| Record name | NSC205447 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-(2-phenylacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-(2-PHENYLACETAMIDO)BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 2 Phenylacetamido Benzoate

Established Synthetic Pathways

Traditional syntheses of Methyl 2-(2-phenylacetamido)benzoate typically rely on robust and well-understood reactions, primarily involving the sequential formation of the ester and amide bonds.

The construction of the target molecule is logically approached by forming its two key functional groups. This can be done in two primary sequences:

Sequence A: Esterification followed by Amidation: This is a common and practical route that begins with the esterification of anthranilic acid (2-aminobenzoic acid). The carboxylic acid group is converted to its methyl ester, yielding methyl anthranilate. This intermediate is then subjected to an amidation reaction. A widely used method for this step is the Schotten-Baumann reaction, where methyl anthranilate is treated with phenylacetyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine. website-files.comwikipedia.orgvedantu.com The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. organic-chemistry.org

Sequence B: Amidation followed by Esterification: Alternatively, the synthesis can commence with the amidation of anthranilic acid. The amino group of anthranilic acid is first acylated using phenylacetyl chloride or phenylacetic anhydride (B1165640) to form N-(phenylacetyl)anthranilic acid. researchgate.net In the subsequent step, the carboxylic acid group of this intermediate is esterified. The Fischer-Speier esterification is a classic method for this transformation, involving heating the N-acylated acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgathabascau.camasterorganicchemistry.com The reaction is an equilibrium process, and using excess alcohol helps to shift the equilibrium towards the ester product. athabascau.ca

Table 1: Representative Conditions for Established Reaction Steps

| Reaction Step | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Typical Conditions |

| Fischer Esterification | N-(phenylacetyl)anthranilic acid | Methanol (excess) | Conc. H₂SO₄ | Methanol | Reflux, 1-5 hours |

| Schotten-Baumann Amidation | Methyl Anthranilate | Phenylacetyl Chloride | 10% NaOH (aq) | Dichloromethane / Water | Room Temp, vigorous stirring |

The synthesis of this compound is fundamentally a multistep process built upon simple, commercially available precursors. The most direct strategies utilize anthranilic acid and a derivative of phenylacetic acid as the core building blocks.

A typical multistep synthesis involves:

Esterification of Anthranilic Acid: Anthranilic acid is converted to methyl anthranilate using standard Fischer esterification conditions. organic-chemistry.org

Acylation of Methyl Anthranilate: The resulting methyl anthranilate is acylated with phenylacetyl chloride to form the final product. researchgate.net

An alternative strategy involves multicomponent reactions (MCRs), such as the Ugi reaction. While not producing the exact target molecule, a related synthesis demonstrates the principle: anthranilic acid can react with a benzaldehyde, and an isocyanide in a one-pot process to generate complex N-substituted anthranilate derivatives. researchgate.net This highlights how multiple bonds can be formed in a single operation from simple precursors, representing an efficient, albeit different, multistep strategy. researchgate.net

Novel and Advanced Synthetic Approaches

Modern organic synthesis seeks to develop more efficient, sustainable, and milder reaction conditions. Research into advanced catalytic systems and regioselective techniques offers new potential routes to this compound.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. This approach provides a sustainable alternative to traditional methods that often require harsh reagents or high temperatures. While a specific application to this compound is not widely documented, the principles are directly applicable.

Amide Bond Formation: Photocatalytic methods can generate amide bonds by activating carboxylic acids or their derivatives to react with amines. These reactions can proceed at room temperature under irradiation from LEDs, often avoiding the need for stoichiometric activating agents.

Ester Formation: Similarly, visible-light-induced transformations can convert aldehydes or other precursors into esters, providing a novel route to the ester functionality.

These methods are characterized by their high functional group tolerance and are considered a green chemistry approach, reducing waste and energy consumption.

The synthesis of this compound inherently relies on regiocontrol, specifically the ortho-relationship between the ester and amide groups. The primary strategy for achieving this is precursor-directed synthesis .

By starting with anthranilic acid or its ester, methyl anthranilate, the 1,2-substitution pattern is already established. The subsequent reactions are then a matter of chemoselectivity—acylating the amino group without affecting other parts of the molecule. The nucleophilicity of the amino group makes it the primary site of attack for the electrophilic phenylacetyl chloride, ensuring the desired regiochemical outcome. This approach is highly effective and avoids the need for more complex regioselective C-H activation or directing group strategies that might be required if starting from a less functionalized precursor like methyl benzoate (B1203000).

Precursor Utilization and Building Block Chemistry

The molecular architecture of this compound is derived from three fundamental building blocks. The strategic disconnection of the amide and ester bonds reveals the key precursors essential for its synthesis.

Anthranilic Acid (2-Aminobenzoic Acid): This bifunctional molecule provides the core aromatic scaffold, containing both the carboxylic acid and the amino group at the ortho position. It is the primary source of the benzoate portion of the final molecule.

Methanol: This simple alcohol serves as the methyl source for the ester functionality. In Fischer esterification, it acts as both a reagent and often as the solvent. organic-chemistry.org

Phenylacetic Acid: This carboxylic acid provides the phenylacetyl group. For amidation reactions, it is typically used in an activated form, such as Phenylacetyl chloride , to increase its reactivity toward the amine.

The combination of these readily available precursors through the established reaction sequences described above constitutes the most common and practical approach to the synthesis of this compound.

Role of Aniline (B41778) and Phenylacetic Acid Derivatives

The fundamental approach to synthesizing this compound involves the N-acylation of an aniline derivative, specifically Methyl 2-aminobenzoate (B8764639) (also known as methyl anthranilate), with a derivative of phenylacetic acid. In this key reaction, the amino group of Methyl 2-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated phenylacetic acid species.

The most common activated form of phenylacetic acid for this purpose is Phenylacetyl chloride . The high reactivity of the acyl chloride facilitates a direct and often high-yielding reaction with the amine. The synthesis of Phenylacetyl chloride from phenylacetic acid can be accomplished using standard chlorinating agents like thionyl chloride or oxalyl chloride. mdma.ch The reaction between Methyl 2-aminobenzoate and Phenylacetyl chloride proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, direct amide coupling (amidation) between phenylacetic acid and Methyl 2-aminobenzoate can be achieved without first forming the acyl chloride. researchgate.net This method requires the use of coupling agents or catalysts to activate the carboxylic acid. Research into direct amidation has identified various catalytic systems that can promote this transformation, which is considered more atom-economical. researchgate.netresearchgate.net For instance, studies on the direct amidation of phenylacetic acid with benzylamine (B48309) have shown that catalysts like nickel chloride (NiCl₂) can be effective. researchgate.net While this specific example does not use Methyl 2-aminobenzoate, it establishes a proof of concept for the catalyzed direct coupling of phenylacetic acid with an amine.

| Method | Phenylacetic Acid Derivative | Key Reagent/Catalyst | Purpose | Reference |

|---|---|---|---|---|

| Acyl Chloride Formation | Phenylacetyl chloride | Oxalyl Chloride or Thionyl Chloride | Converts carboxylic acid to highly reactive acyl chloride. | mdma.ch |

| Direct Catalytic Amidation | Phenylacetic acid | Nickel Chloride (NiCl₂) | Catalyzes the direct formation of an amide bond from a carboxylic acid and an amine. | researchgate.net |

Strategies Involving Methyl Benzoate Derivatives as Intermediates

The industrial synthesis of Methyl 2-aminobenzoate often starts from phthalimide (B116566), which is derived from phthalic anhydride. aidic.itgoogle.com This process utilizes the Hofmann rearrangement. The key steps are:

Reaction of phthalimide with a sodium hydroxide solution to form sodium o-formamide benzoate. aidic.it

Treatment of the sodium o-formamide benzoate solution with sodium hypochlorite (B82951) and methanol. The Hofmann rearrangement of the amide in the presence of methanol directly yields Methyl 2-aminobenzoate. aidic.itgoogle.com

This multi-step synthesis of the intermediate is a robust and well-established method for producing the necessary aniline derivative required for the final coupling step. aidic.it

| Starting Material | Key Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| Phthalimide | Hofmann Rearrangement | 1. NaOH 2. NaClO, Methanol | Methyl 2-aminobenzoate | aidic.itgoogle.com |

| 2-Aminobenzoic acid (Anthranilic acid) | Fischer Esterification | Methanol, Strong Acid (e.g., H₂SO₄) | Methyl 2-aminobenzoate | reddit.com |

Once Methyl 2-aminobenzoate is obtained, it serves as the platform for the final construction of this compound. This strategic use of a functionalized methyl benzoate highlights its importance as a versatile building block in organic synthesis.

Chemical Reactivity and Mechanistic Investigations

General Reaction Classes of the Compound

The reactivity of Methyl 2-(2-phenylacetamido)benzoate can be categorized based on the transformations involving its primary functional groups.

The amide bond in N-acyl anthranilic acid derivatives is generally characterized by its stability and resistance to hydrolysis, particularly when compared to the ester linkage. inchem.org However, under specific and often rigorous conditions, this bond can undergo cleavage. The transformation of the amide group can be a critical step in the synthesis of various heterocyclic compounds and other complex organic molecules.

Common reactions involving the amide bond include:

Hydrolysis: While more resistant than the ester, the amide bond can be hydrolyzed under strong acidic or basic conditions to yield methyl 2-aminobenzoate (B8764639) and phenylacetic acid. This reaction typically requires more forcing conditions than ester hydrolysis.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH4), which would convert the amide to the corresponding secondary amine.

Cyclization Reactions: The ortho positioning of the amide and ester groups on the benzene (B151609) ring presents the potential for intramolecular cyclization reactions to form heterocyclic structures, such as quinazolinones, under appropriate thermal or catalytic conditions.

The methyl ester group is one of the more reactive sites in the this compound molecule. It is susceptible to nucleophilic attack at the carbonyl carbon, leading to a variety of transformations. Studies on the hydrolysis of methyl benzoates indicate a susceptibility to both acidic and basic conditions. rsc.orgoieau.fr

Key reactions of the ester group include:

Hydrolysis: This is a common reaction for esters and can occur under both acidic and basic catalysis. Basic hydrolysis, or saponification, is an irreversible process that yields the corresponding carboxylate salt, which upon acidification gives the carboxylic acid, 2-(2-phenylacetamido)benzoic acid. Acid-catalyzed hydrolysis is a reversible reaction that also yields the carboxylic acid and methanol (B129727). The hydrolysis of the methyl ester is considered a primary metabolic pathway for similar N-acyl anthranilate compounds. inchem.org

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged with another alkyl group from the alcohol.

Aminolysis: The ester can react with amines to form amides, although this reaction is generally less facile than with more reactive acylating agents.

Reduction: The ester group can be reduced to a primary alcohol, affording [2-(2-phenylacetamido)phenyl]methanol, using strong reducing agents such as lithium aluminum hydride.

The compound possesses two aromatic rings: the benzoate (B1203000) ring derived from anthranilic acid and the phenyl ring from the phenylacetyl group. Both rings are, in principle, susceptible to electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing substituents.

On the Benzoate Ring: The amide group (-NHCOR) is an ortho-, para-directing activator, while the methyl ester group (-COOCH3) is a meta-directing deactivator. The interplay of these two groups will determine the regioselectivity of substitution on this ring. The activating effect of the amide nitrogen is likely to dominate, directing incoming electrophiles to the positions ortho and para to it (and meta to the ester).

On the Phenylacetyl Ring: The methylene-linked amide group (-CH2CONH-) will have a weaker influence on this ring. The ring itself is a simple monosubstituted benzene ring and will undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation and acylation) at the ortho and para positions.

Mechanistic Elucidation Studies

Detailed mechanistic studies specifically on this compound are not extensively reported in the available literature. However, insights into its reaction pathways can be inferred from computational and theoretical studies on related, simpler molecules.

While no specific theoretical calculations for the reaction pathways of this compound were found, studies on analogous systems, such as the alkaline hydrolysis of methyl thioacetate, provide a framework for understanding the likely mechanism of ester hydrolysis. nih.gov A theoretical investigation of the hydrolysis of this compound would likely involve the following considerations:

Modeling the Transition States: Computational methods, such as Density Functional Theory (DFT), could be employed to model the transition state structures for the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. This would help in determining the activation energy of the reaction.

Solvent Effects: The role of the solvent (e.g., water) in stabilizing the transition states and intermediates through hydrogen bonding would be a crucial aspect of the theoretical model.

Stepwise vs. Concerted Mechanism: Theoretical calculations can help distinguish between a stepwise mechanism, involving a tetrahedral intermediate, and a concerted mechanism. For ester hydrolysis, a stepwise mechanism is generally favored. nih.gov

A hypothetical reaction pathway for the base-catalyzed hydrolysis of the ester is presented below, which would be a subject of verification through theoretical calculations.

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack of hydroxide ion on the carbonyl carbon of the ester. | Tetrahedral Intermediate |

| 2 | Departure of the methoxide (B1231860) leaving group. | Transition state leading to products |

| 3 | Proton transfer from the newly formed carboxylic acid to the methoxide ion. | Carboxylate and Methanol |

This table is a generalized representation of a typical base-catalyzed ester hydrolysis mechanism and has not been specifically calculated for this compound.

The investigation of protonation sites is crucial for understanding the reactivity of a molecule in acidic media, particularly for mechanisms like acid-catalyzed hydrolysis. For this compound, there are several potential protonation sites: the amide oxygen, the ester carbonyl oxygen, the ester ether oxygen, and the amide nitrogen.

Computational studies would be invaluable in determining the most likely protonation site by calculating the proton affinity of each basic center. The site with the highest proton affinity is the most likely to be protonated.

| Potential Protonation Site | Expected Outcome of Protonation | Relative Basicity (Predicted) |

| Amide Oxygen | Activation of the amide bond towards hydrolysis. | High |

| Ester Carbonyl Oxygen | Activation of the ester bond towards nucleophilic attack. | High |

| Ester Ether Oxygen | Less likely due to lower basicity. | Low |

| Amide Nitrogen | Unlikely under most conditions due to lone pair delocalization. | Very Low |

This table presents a qualitative prediction of the relative basicity of the protonation sites. Actual values would need to be determined through computational analysis.

Theoretical calculations of the energetics of protonation would provide quantitative data on the stability of the different protonated forms, which is essential for predicting the reaction pathways in acidic environments.

Synthesis and Diversification of Methyl 2 2 Phenylacetamido Benzoate Derivatives

Structural Modifications of the Amide Moiety

The amide portion of the molecule, consisting of the nitrogen atom and the phenylacetamido group, is a key target for structural diversification.

The amide nitrogen of Methyl 2-(2-phenylacetamido)benzoate can be subjected to N-alkylation and N-acylation reactions to introduce a variety of substituents. These reactions typically proceed under basic conditions to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.

N-Alkylation: This process involves the reaction of the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride), in the presence of a base. semanticscholar.org The choice of base and solvent is crucial for achieving high yields and selectivity. Strong bases like potassium hydroxide (B78521) are often employed. researchgate.net Phase-transfer catalysts can also be utilized to facilitate the reaction between the deprotonated amide in a solid phase and the alkylating agent in an organic solvent. researchgate.net The introduction of an alkyl group on the nitrogen atom can significantly alter the molecule's conformation and hydrogen bonding capabilities. Generally, the conversion rate may decrease with increasing length and branching of the alkyl chain. semanticscholar.org

N-Acylation: Similar to alkylation, N-acylation introduces an acyl group (R-C=O) onto the amide nitrogen. This is typically achieved by reacting the starting material with an acylating agent, such as an acyl chloride or anhydride (B1165640), under basic conditions. This modification results in the formation of an imide functionality, which can influence the electronic properties and reactivity of the molecule.

| Reaction Type | Reagent | General Conditions | Potential Product Structure |

|---|---|---|---|

| N-Methylation | Methyl Iodide (CH₃I) | Base (e.g., KOH), Solvent (e.g., Toluene) | Methyl 2-(N-methyl-2-phenylacetamido)benzoate |

| N-Benzylation | Benzyl Chloride (BnCl) | Base (e.g., KOH), Phase-Transfer Catalyst | Methyl 2-(N-benzyl-2-phenylacetamido)benzoate |

| N-Acetylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine) | Methyl 2-(N-acetyl-2-phenylacetamido)benzoate |

The phenyl ring of the acetamido group provides a readily modifiable site for introducing a wide range of substituents, thereby tuning the molecule's properties. One effective method for achieving this is through a multi-component Ugi reaction, which synthesizes the core structure from diverse starting materials. By using variously substituted benzaldehydes, anthranilic acid, and an isocyanide, a library of derivatives with different functionalities on the phenyl ring can be generated in a single step. researchgate.net

Research has demonstrated the successful synthesis of derivatives with electron-withdrawing and electron-donating groups on this phenyl ring. researchgate.net For instance, the reaction between substituted benzaldehydes, anthranilic acid, and cyclohexyl isocyanide has yielded a series of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoates. researchgate.net This approach allows for the incorporation of substituents such as chloro, fluoro, trifluoromethyl, and methoxy (B1213986) groups at various positions on the phenyl ring, with reported yields often exceeding 80%. researchgate.net

| Substituent on Phenyl Ring | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Chloro | Methyl 2-((1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl)amino)benzoate | 92 | 190-192 |

| 3-Chloro | Methyl 2-((1-(3-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl)amino)benzoate | 89 | 139-140 |

| 4-Fluoro | Methyl 2-((2-(cyclohexylamino)-1-(4-fluorophenyl)-2-oxoethyl)amino)benzoate | 93 | 199-200 |

| 4-Trifluoromethyl | Methyl 2-((2-(cyclohexylamino)-2-oxo-1-(4-(trifluoromethyl)phenyl)ethyl)amino)benzoate | 90 | 194-196 |

| 4-Methoxy | Methyl 2-((2-(cyclohexylamino)-1-(4-methoxyphenyl)-2-oxoethyl)amino)benzoate | 91 | 184-185 |

Ester Group Derivatization Strategies

The methyl ester functionality is another key site for chemical modification, offering pathways to a range of derivatives through transesterification or hydrolysis followed by functionalization.

Transesterification is a chemical reaction that exchanges the organic group of an ester with the organic group of an alcohol. For this compound, this process allows for the replacement of the methyl group with other alkyl or aryl groups. The reaction is typically catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). ucla.edu The process is an equilibrium, and to drive it toward the desired product, the alcohol reactant is often used in excess as the solvent. ucla.edu

For example, reacting the parent compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 2-(2-phenylacetamido)benzoate and methanol (B129727). ucla.edu This method can be used to synthesize a series of esters with varying chain lengths and structures, which can modulate the compound's lipophilicity and pharmacokinetic properties. The use of zinc compounds as catalysts for the transesterification of methyl benzoate (B1203000) with sterically hindered alcohols has also been reported. google.com

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-phenylacetamido)benzoic acid. This reaction, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. wikipedia.orgchemspider.com Studies on methyl benzoates have shown that this hydrolysis can be achieved efficiently at high temperatures (200–300 °C) even with sterically hindered esters. rsc.org

The resulting carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups.

Amide Formation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to form a new series of amides.

Ester Formation: Re-esterification with different alcohols under acidic conditions (Fischer esterification) can re-introduce an ester group, providing access to derivatives not easily formed by transesterification.

Acid Chloride Formation: The carboxylic acid can be converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate can then react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides, respectively.

| Reaction Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Hydrolysis | 1. NaOH (aq), Heat 2. HCl (aq) | 2-(2-phenylacetamido)benzoic acid |

| 2a. Amide Formation | Amine (R-NH₂), Coupling Agent | 2-(2-phenylacetamido)-N-(R)-benzamide |

| 2b. Esterification | Alcohol (R-OH), H⁺ catalyst | R-2-(2-phenylacetamido)benzoate |

| 2c. Acid Chloride Formation | SOCl₂ | 2-(2-phenylacetamido)benzoyl chloride |

Aromatic Ring Functionalization of the Benzoate Moiety

The benzoate ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of functional groups directly onto this ring. The reactivity and regioselectivity of such substitutions are governed by the two existing substituents: the amide group (-NHCOR) and the methyl ester group (-COOCH₃).

The amide group is an activating, ortho-, para- directing group due to the lone pair of electrons on the nitrogen atom that can be donated into the ring. Conversely, the ester group is a deactivating, meta- directing group because of its electron-withdrawing nature. wikipedia.org In cases of competing directing effects, the strongly activating ortho-, para- directing group typically dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amide group (positions 3 and 5 on the benzoate ring).

Potential functionalization reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) to introduce a bromine atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

These modifications can profoundly impact the electronic environment of the entire molecule.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions used to introduce a variety of functional groups onto an aromatic ring. In the case of this compound, the regiochemical outcome of the substitution is dictated by the directing effects of the two existing substituents on the benzoate ring: the 2-(2-phenylacetamido) group (-NHCOCH₂Ph) and the methyl ester group (-COOCH₃).

The acetamido group is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the carbocation intermediate (the arenium ion). Conversely, the methyl ester group is a deactivating group and a meta-director because of its electron-withdrawing nature. wordpress.com

In a competition between a strong activating ortho, para-director and a deactivating meta-director, the activating group's influence is overwhelmingly dominant. Therefore, electrophilic substitution on the this compound core is predicted to occur at the positions ortho and para to the acetamido group. The position para to the amide (C4) is generally favored over the ortho position (C6) due to reduced steric hindrance.

Nitration: A common electrophilic aromatic substitution is nitration, which introduces a nitro (-NO₂) group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. aiinmr.commnstate.edu Given the directing effects of the substituents, the major product of the nitration of this compound is expected to be Methyl 4-nitro-2-(2-phenylacetamido)benzoate.

Halogenation: The introduction of a halogen atom (e.g., Br, Cl) is another key EAS reaction, often serving as a precursor for further modifications, such as cross-coupling reactions. Halogenation can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). chemguide.co.uk The catalyst polarizes the halogen molecule, creating a potent electrophile that attacks the aromatic ring. The reaction with this compound would yield predominantly the 4-halo derivative.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Substrate | Reagents & Conditions | Major Product |

| Nitration | This compound | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | Methyl 4-nitro-2-(2-phenylacetamido)benzoate |

| Bromination | This compound | Br₂, FeBr₃, CCl₄, rt | Methyl 4-bromo-2-(2-phenylacetamido)benzoate |

Metal-Mediated Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Metal-mediated cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (like a boronic acid) with an aryl halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgmdpi.com

To utilize the this compound scaffold in such reactions, it must first be functionalized with a suitable leaving group, typically a halogen. As described in the previous section, electrophilic halogenation can install a bromine or iodine atom, most commonly at the 4-position, to create the necessary precursor, for instance, Methyl 4-bromo-2-(2-phenylacetamido)benzoate.

This aryl bromide can then undergo a Suzuki-Miyaura cross-coupling reaction with various arylboronic acids. The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two aryl groups are coupled, forming the new biaryl product and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the direct connection of a new phenyl ring or other aryl/heteroaryl group to the C4 position of the core structure, providing a straightforward route to a diverse range of biaryl derivatives.

Another important C-N bond-forming reaction is the Buchwald-Hartwig amination, which couples an amine with an aryl halide. wikipedia.orglibretexts.org This reaction could be used to further functionalize a halogenated this compound derivative by introducing various primary or secondary amines at the 4-position. nih.gov

Table 2: Aryl-Aryl Bond Formation via Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst System | Base & Solvent | Product |

| Methyl 4-bromo-2-(2-phenylacetamido)benzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O | Methyl 4-phenyl-2-(2-phenylacetamido)benzoate |

| Methyl 4-bromo-2-(2-phenylacetamido)benzoate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃, Dioxane | Methyl 4-(4-methoxyphenyl)-2-(2-phenylacetamido)benzoate |

| Methyl 4-bromo-2-(2-phenylacetamido)benzoate | Pyridine-3-boronic acid | Pd(OAc)₂, SPhos | K₃PO₄, Toluene | Methyl 4-(pyridin-3-yl)-2-(2-phenylacetamido)benzoate |

Development of Hybrid Molecules Incorporating the this compound Core

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single hybrid molecule. nih.govnih.gov The goal is to develop new chemical entities with potentially improved affinity, enhanced efficacy, a broader spectrum of activity, or a better safety profile compared to the individual parent molecules. mdpi.com The anthranilic acid scaffold, a key component of this compound, is a well-established building block in medicinal chemistry and has been frequently utilized in the construction of novel hybrid molecules.

The synthesis of these hybrids typically involves multi-step reaction sequences where the this compound core is prepared and then chemically linked to another bioactive scaffold. The linkage can be achieved through various functional groups, such as amides, esters, or stable heterocyclic rings like oxadiazoles.

For example, researchers have synthesized hybrid molecules by connecting anthranilic acid derivatives to other biologically active scaffolds, such as quinolines. nih.gov In a representative synthetic approach, an anthranilic acid derivative can be converted into a precursor containing a reactive functional group. This precursor is then coupled with a second molecule that has a complementary functional group. For instance, an anthranilic acid-based building block can be reacted with a quinoline-based amine to form a new, larger hybrid molecule where the two cores are joined by a linker. nih.gov

This strategy allows for the creation of extensive libraries of complex molecules built upon the this compound core. By systematically varying the nature of the second pharmacophore and the linker connecting them, chemists can fine-tune the pharmacological properties of the resulting hybrid compounds to optimize their therapeutic potential.

Computational and Theoretical Investigations of Methyl 2 2 Phenylacetamido Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, enabling the prediction of a molecule's electronic structure and related properties. These calculations solve the Schrödinger equation, or approximations of it, for a given molecular system. For a molecule such as Methyl 2-(2-phenylacetamido)benzoate, which contains multiple functional groups including an ester, an amide, and two phenyl rings, these methods can unravel complex electronic interactions and predict its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method due to its favorable balance between accuracy and computational cost. researchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it efficient for studying medium to large-sized molecules. nih.gov These studies are instrumental in optimizing molecular geometry and predicting a wide range of properties. For instance, studies on related structures like acetanilide (B955) and phenyl benzoate (B1203000) have successfully used DFT to analyze geometry, vibrational spectra, and molecular properties. nih.govresearchgate.net

The electronic structure of a molecule is key to understanding its chemical reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions.

DFT calculations can precisely determine the energies of these orbitals and map the distribution of electron density. From the HOMO and LUMO energies, several key quantum chemical descriptors can be calculated to further characterize the molecule's reactivity.

Interactive Table: Illustrative Quantum Chemical Descriptors for this compound (Calculated via DFT)

Note: The following data is illustrative, based on typical values for similar organic molecules, as direct computational studies on this compound are not available in the cited literature. The values are presented to demonstrate the output of a standard DFT analysis.

| Parameter | Symbol | Formula | Illustrative Value | Unit |

| HOMO Energy | EHOMO | - | -6.25 | eV |

| LUMO Energy | ELUMO | - | -1.15 | eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.10 | eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.70 | eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.55 | eV |

| Chemical Softness | S | 1/(2η) | 0.196 | eV⁻¹ |

| Electrophilicity Index | ω | χ²/(2η) | 2.68 | eV |

DFT is a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. nih.govresearchgate.net For this compound, this would involve identifying characteristic vibrational modes such as the N-H stretch of the amide, the C=O stretches of the amide and ester groups, and the various C-H and C-C vibrations of the aromatic rings. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. nih.gov This analysis helps in understanding the electronic properties and potential colorimetric characteristics of the compound.

Interactive Table: Illustrative Vibrational Frequency Assignments for this compound

Note: This table presents hypothetical calculated and potential experimental vibrational frequencies for key functional groups, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) | Expected Intensity |

| Amide N-H | Stretching | 3350 | ~3345 | Medium |

| Aromatic C-H | Stretching | 3065 | ~3060 | Medium-Weak |

| Aliphatic C-H | Stretching | 2955 | ~2950 | Weak |

| Amide C=O | Stretching (Amide I) | 1685 | ~1680 | Strong |

| Ester C=O | Stretching | 1720 | ~1715 | Strong |

| Aromatic C=C | Ring Stretching | 1600, 1490 | ~1595, 1485 | Medium |

| Ester C-O | Stretching | 1250 | ~1245 | Strong |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.com It is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to indicate different potential values: regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netavogadro.cc For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms of the amide and ester groups, making them sites for electrophilic interaction. Conversely, the amide N-H proton would exhibit a region of positive potential.

Semi-Empirical and Ab Initio Approaches for Molecular Characterization

While DFT is highly popular, other quantum chemical methods are also employed for molecular characterization.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parametrization. nih.gov They can be very accurate but are often more computationally demanding than DFT. They are frequently used to obtain highly accurate geometries or as a benchmark to validate DFT results. nih.govresearchgate.net Studies on similar molecules like methyl benzoate have utilized both HF and DFT to calculate geometry and vibrational frequencies. nih.govrsc.org

Semi-Empirical Methods: These methods are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for studying very large molecules or for preliminary conformational searches before applying more rigorous methods.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum chemical methods that focus on the static electronic properties, MD provides insights into the dynamic behavior of a system. mdpi.com An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, based on a force field that describes the potential energy of the system.

For a flexible molecule like this compound, MD simulations can be used to:

Explore its conformational landscape by simulating the rotation around its various single bonds.

Study its interactions with solvent molecules to understand solvation effects.

Investigate how it might bind to a biological target, such as a protein active site, by simulating the complex in a dynamic environment.

The energy data and conformational analysis obtained from quantum methods like DFT can be used to develop or validate the force fields required for accurate MD simulations. nih.gov

Conformational Analysis and Stability Studies

Specific studies detailing the conformational analysis of this compound are not available in the reviewed literature. Such an analysis would typically involve computational methods like Density Functional Theory (DFT) or various molecular mechanics force fields to explore the potential energy surface of the molecule. The key areas of conformational freedom would be the rotation around the amide bond and the ester linkage, as well as the orientation of the phenyl rings.

A comprehensive conformational analysis would yield data on:

Dihedral Angles: The relative orientations of the different molecular fragments.

Bond Lengths and Angles: How these parameters change with different conformations.

Relative Energies: The energy differences between various stable conformers (local minima) and the transition states connecting them.

Without dedicated research on this molecule, no data tables or detailed findings regarding its specific conformational preferences and energy barriers can be presented.

Intermolecular Interactions and Packing Arrangements

Information regarding the intermolecular interactions and crystal packing of this compound is not documented in the accessible scientific literature. Investigations of this nature are contingent on the determination of the compound's crystal structure through techniques like X-ray diffraction.

A study on its packing arrangement would identify and quantify the non-covalent interactions that govern the formation of the crystal lattice. These interactions typically include:

Hydrogen Bonds: Potentially involving the amide N-H group as a donor and the carbonyl oxygen atoms of the amide or ester as acceptors.

π-π Stacking: Interactions between the aromatic rings.

In the absence of experimental crystallographic data, a definitive analysis of the supramolecular assembly of this compound cannot be provided.

Advanced Analytical Characterization Techniques in Chemical Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl 2-(2-phenylacetamido)benzoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on its structure, one would anticipate signals in several key regions:

Aromatic Protons: The protons on the two benzene (B151609) rings would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The substitution patterns on both rings would lead to complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group connecting the phenyl ring to the amide carbonyl would appear as a sharp singlet, likely in the range of 3.5-4.0 ppm.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and would produce a distinct singlet, typically around 3.8-4.0 ppm.

Amide Proton (-NH-): The single amide proton would appear as a broad singlet, with a chemical shift that can vary significantly (e.g., 8.0-10.0 ppm) depending on the solvent and concentration, due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would be expected for:

Carbonyl Carbons (C=O): Two signals in the highly deshielded region (165-175 ppm) corresponding to the ester and amide carbonyl carbons.

Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm) for the carbons of the two benzene rings. The number of signals would depend on the symmetry of the molecule.

Methylene Carbon (-CH₂-): A signal for the methylene carbon, typically in the 40-50 ppm range.

Methoxy Carbon (-OCH₃): A signal for the methyl ester carbon, usually appearing around 50-55 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons, helping to assign the complex multiplets in the aromatic regions. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the vibrational modes of specific bonds.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands confirming the presence of its key functional groups:

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -OCH₃ groups) would be observed just below 3000 cm⁻¹.

C=O Stretches: Two distinct and strong carbonyl absorption bands would be prominent. The ester C=O stretch is typically found around 1720-1740 cm⁻¹, while the amide C=O stretch (Amide I band) appears at a lower wavenumber, around 1650-1680 cm⁻¹.

C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic carbon-carbon double bonds.

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group would be expected in the 1200-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic C=C bonds, which often give strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound. The spectrum would likely show strong absorption bands in the UV region (typically 200-400 nm) due to π→π* electronic transitions within the phenyl and benzoate (B1203000) ring systems. The exact position and intensity of the absorption maxima (λmax) would be sensitive to the solvent used.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

The monoisotopic mass of this compound (C₁₆H₁₅NO₃) is 269.1052 Da. uni.lu In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed at m/z 269. Under soft ionization conditions, such as electrospray ionization (ESI), protonated or other adducted molecules are commonly observed. The fragmentation of the molecular ion would be expected to occur at the most labile bonds, primarily the amide and ester linkages, leading to characteristic fragment ions that can be used to confirm the molecular structure.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 270.11248 |

| [M+Na]⁺ | 292.09442 |

| [M+K]⁺ | 308.06836 |

| [M+NH₄]⁺ | 287.13902 |

| [M-H]⁻ | 268.09792 |

Table 1: Predicted m/z values for common adducts of this compound in mass spectrometry. Data sourced from PubChem. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable for this purpose.

In a typical setup, the compound would be injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be used to elute the compound. Due to its aromatic nature, this compound would be well-retained on the column and would elute at a specific retention time under isocratic or gradient elution conditions. A UV detector, set to one of the compound's absorption maxima (λmax), would be used for detection.

This method is highly effective for:

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of synthesizing this compound, GC-MS serves as a definitive tool for confirming the presence and purity of the desired product in a reaction mixture.

The process involves injecting a volatilized sample into a gas chromatograph, where it traverses a long, thin capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. As separated components, including this compound, exit the column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment into characteristic patterns of charged ions.

The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that acts as a molecular fingerprint. The parent molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its molecular weight (269.3 g/mol ). The fragmentation pattern provides structural confirmation. Key expected fragments would arise from the cleavage of the ester and amide bonds.

While specific, experimentally derived GC-MS data for this compound is not widely available in published literature, a theoretical fragmentation pattern can be predicted based on its structure.

Hypothetical GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 269 | [C₁₆H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 238 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |

| 177 | [M - C₇H₇O]⁺ | Cleavage of the amide bond (loss of phenylacetyl group) |

| 149 | [C₈H₇NO₂]⁺ | Fragment from the methyl benzoate portion |

| 118 | [C₈H₈N]⁺ | Further fragmentation of the benzoate ring |

| 91 | [C₇H₇]⁺ | Tropylium ion from the phenylmethyl group |

This table is based on theoretical fragmentation patterns and is intended for illustrative purposes, as specific experimental data is not publicly available.

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The process requires growing a suitable single crystal of this compound. This crystal is then mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. By systematically rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained.

Sophisticated computer software is then used to solve the phase problem and generate an electron density map of the crystal's unit cell. From this map, the positions of individual atoms can be determined with high precision, revealing the molecule's complete solid-state structure. This data is crucial for understanding how the molecule packs in a crystal lattice and what non-covalent interactions, such as hydrogen bonds or π-stacking, govern its supramolecular assembly.

A comprehensive search of crystallographic databases indicates that the specific crystal structure for this compound has not been deposited or published. However, analysis of structurally similar compounds allows for the prediction of expected crystallographic parameters.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₆H₁₅NO₃ |

| Formula Weight | 269.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.9 |

| c (Å) | ~15.2 |

| β (°) | ~98.5 |

| Volume (ų) | ~1400 |

| Z (molecules/unit cell) | 4 |

This table presents hypothetical data based on common values for similar organic compounds, as a published crystal structure for this compound is not available.

Advanced Applications in Chemical Research

Building Block in Complex Organic Synthesis

The strategic placement of reactive sites within Methyl 2-(2-phenylacetamido)benzoate makes it an important intermediate for constructing complex molecular architectures. Its core structure, derived from methyl anthranilate, is a well-established starting point for the synthesis of heterocyclic compounds.

Precursor for Diverse Organic Frameworks

This compound is an ideal precursor for the synthesis of quinazolinone derivatives. Quinazolinones are a class of fused heterocyclic compounds that are of significant interest due to their presence in numerous biologically active molecules. The structure of this compound contains the N-acylanthranilate framework, which can undergo intramolecular cyclization reactions. Under appropriate conditions, the nitrogen of the amide can react with the ester group, leading to the formation of the characteristic fused pyrimidine (B1678525) ring system of quinazolinones. This cyclodehydration is a fundamental strategy for accessing this important class of organic frameworks.

The general utility of N-acyl anthranilamides as intermediates for quinazolinones is well-documented, highlighting the importance of compounds like this compound in synthetic strategies aimed at these targets. nih.gov

Application in Multi-component Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. The anthranilate scaffold, which forms the core of this compound, is a known participant in powerful MCRs. For instance, derivatives of anthranilic acid are used in the Ugi reaction, a well-known four-component reaction that allows for the rapid assembly of complex α-acylamino amides.

While specific examples detailing the use of this compound in MCRs are specialized, its structural components are amenable to such synthetic strategies. The amine (in its pre-acylated form, methyl anthranilate) and the ester group can both participate in the bond-forming events that characterize MCRs. This potential makes the compound and its analogs valuable substrates for the development of novel MCRs aimed at creating diverse molecular libraries.

Ligand Design in Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. The structure of this compound can be modified to act as a versatile ligand for various metal centers.

Formation of Metal Complexes with Modified Benzoate (B1203000) Ligands

For this compound to function as a ligand, the methyl ester is typically hydrolyzed to the corresponding carboxylate, forming the 2-(2-phenylacetamido)benzoate anion. This anion can then coordinate to metal ions. The parent compound, anthranilic acid, readily forms complexes with a range of transition metals, including Co(II), Ni(II), and Cu(II), by coordinating through both the carboxylate oxygen and the amino nitrogen, acting as a bidentate ligand. nih.govnih.govcore.ac.uk

Similarly, the 2-(2-phenylacetamido)benzoate ligand offers multiple potential coordination sites: the two oxygen atoms of the carboxylate group and the oxygen or nitrogen atom of the amide group. This allows it to bind to metal ions in various modes, such as monodentate, bidentate, or bridging, leading to the formation of diverse metal complexes with distinct geometries and properties. mdpi.commdpi.com The presence of the bulky phenylacetamido group can also influence the steric and electronic properties of the resulting metal complex.

Exploration in Supramolecular Chemistry and Material Science

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The metal complexes derived from 2-(2-phenylacetamido)benzoate are excellent candidates for building supramolecular assemblies. mdpi.com The ability of the ligand to bridge multiple metal centers can lead to the formation of coordination polymers or Metal-Organic Frameworks (MOFs). researchgate.net

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry and functionality of the 2-(2-phenylacetamido)benzoate ligand could be used to direct the topology and pore environment of such materials. Furthermore, the amide group within the ligand is capable of forming strong hydrogen bonds, which can play a crucial role in directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.govresearchgate.net These ordered structures are of great interest in material science for applications in areas such as gas storage, separation, and sensing.

Catalysis and Reaction Design

The development of new catalysts is a cornerstone of modern chemistry. Metal complexes and materials derived from this compound have potential applications in catalysis.

Metal complexes incorporating anthranilate derivatives have demonstrated catalytic activity in various chemical transformations. For example, cobalt(II) and copper(II) complexes of anthranilic acid have been shown to catalyze the reduction of 4-nitrophenol. nih.govnih.gov By extension, complexes synthesized with the 2-(2-phenylacetamido)benzoate ligand could be designed to perform specific catalytic functions. The electronic and steric environment around the metal center, which can be tuned by the ligand, is critical for catalytic activity and selectivity.

Furthermore, the use of MOFs derived from such ligands as catalytic materials is a rapidly growing field. These porous materials can be designed to have catalytically active sites within their framework, or they can serve as precursors for the synthesis of highly dispersed metal nanoparticles on a porous support, creating robust and reusable heterogeneous catalysts. mdpi.com The potential to incorporate the 2-(2-phenylacetamido)benzoate ligand into MOFs provides an indirect but powerful route to designing novel catalytic systems.

Role in Photocatalytic Processes

There is currently no available scientific literature detailing the use or investigation of this compound in photocatalytic processes. Searches of chemical databases and academic journals did not yield any studies where this compound has been employed as a photocatalyst, a substrate in a photocatalytic reaction, or as a component in a photocatalytic system. Therefore, its specific functions, mechanisms, and performance metrics in this context remain uncharacterized.

Investigation in Organocatalysis and Other Catalytic Systems

Similarly, a comprehensive review of existing research reveals no specific studies on the application of this compound within the realm of organocatalysis or other catalytic systems. There are no documented instances of this compound being used as an organocatalyst, a ligand for a metal catalyst, or a substrate to probe catalytic activity. As a result, there is no data to present regarding its performance, reaction scope, or mechanistic pathways in these catalytic contexts.

Due to the absence of research data, a data table of research findings cannot be generated.

Future Research Directions and Emerging Trends

Development of Environmentally Benign and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has profound implications for the synthesis of molecules like Methyl 2-(2-phenylacetamido)benzoate. Traditional amide bond formation often relies on stoichiometric activating agents and harsh conditions, generating significant waste. whiterose.ac.uk Future research will prioritize the development of catalytic, atom-economical, and environmentally friendly alternatives.

Key areas of development include:

Enzymatic Catalysis : Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), offer a highly sustainable route for direct amidation. nih.gov These enzymatic methods can be performed in green solvents like cyclopentyl methyl ether, achieving excellent yields without the need for extensive purification, thus minimizing the environmental footprint. nih.govnih.gov

Heterogeneous Catalysis : The use of solid acid catalysts, such as those based on zirconium and titanium, presents a promising alternative to corrosive liquid acids like sulfuric acid in esterification and amidation reactions. mdpi.com These catalysts are easily recoverable and reusable, simplifying product purification and reducing waste streams.

Photocatalysis : Visible-light-mediated synthesis is a rapidly growing field that allows for the formation of amide bonds under exceptionally mild conditions. rsc.orgnih.gov Novel methods using photocatalysts like eosin (B541160) Y or Covalent Organic Frameworks (COFs) can activate starting materials such as alcohols or thioesters to form amides, often at room temperature and with high efficiency. acs.orgdst.gov.in This approach avoids high temperatures and harsh reagents, aligning with the principles of sustainable chemistry. dst.gov.inacs.org

Table 1: Comparison of Synthetic Routes for Amide Bond Formation

| Feature | Traditional Method (e.g., Acid Chloride) | Emerging Sustainable Method (e.g., Enzymatic) |

| Catalyst | Stoichiometric activating agents | Reusable biocatalyst (e.g., Lipase) |

| Solvent | Often chlorinated solvents | Green solvents (e.g., CPME) |

| Temperature | Often requires heating/reflux | Ambient or mild heat |

| Byproducts | Salt waste (e.g., HCl salts) | Often only water |

| Atom Economy | Lower | Higher |

| Purification | Requires extensive washing/chromatography | Minimal purification often needed |

Exploration of Novel Reactivity Pathways under Non-Conventional Conditions

Beyond improving existing synthetic routes, a significant future direction involves uncovering new chemical transformations of this compound under non-conventional conditions. These methods can accelerate reaction rates, improve yields, and enable reactivity that is inaccessible under standard thermal conditions.

Microwave-Assisted Organic Synthesis (MAOS) : Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis and hydrolysis of amides and esters, often from hours to minutes. youtube.comrasayanjournal.co.injocpr.com Applying this technology to this compound could facilitate rapid derivatization or enable challenging reactions, such as ring-opening or cyclization, that are sluggish conventionally. researchgate.netarkat-usa.org

Electrosynthesis : Electrochemical methods offer a green and powerful tool for synthesis, using electricity to drive redox reactions. rsc.org This approach could be used to explore novel C-H functionalization on the aromatic rings of the molecule or to mediate unique coupling reactions, providing access to new chemical space without the need for chemical oxidants or reductants. rsc.org

Photoredox Catalysis : As mentioned for synthesis, photoredox catalysis can also be employed to explore novel reactivity. For instance, the generation of electrophilic amidyl radicals from amide precursors can trigger cascades like 1,5-hydrogen atom transfer (HAT), enabling the functionalization of remote, unactivated C(sp³)–H bonds within a molecule. nih.gov Applying such a strategy to derivatives of this compound could lead to previously unattainable molecular architectures.

Table 2: Non-Conventional Methods and Their Potential Applications

| Method | Energy Source | Potential Application for this compound | Key Advantage |

| Microwave Synthesis | Microwave Irradiation | Rapid derivatization, cyclization reactions | Drastic reduction in reaction time |

| Electrosynthesis | Electricity | C-H activation, redox-mediated coupling | Avoids chemical redox agents, high control |

| Photocatalysis | Visible Light | Remote C-H functionalization, radical cascades | Mild conditions, unique reactivity |

| Sonochemistry | Ultrasound | Enhanced reaction rates, synthesis of nanomaterials | Improved mass transport and particle activation |

Expansion of Derivative Libraries for High-Throughput Chemical Screening

The core structure of this compound serves as a valuable scaffold for the creation of compound libraries aimed at drug discovery. Given that various benzoate (B1203000) and benzimidazole (B57391) derivatives have shown promise as inhibitors of biological targets, a systematic expansion of this structural motif is a logical next step. nih.govnih.govresearchgate.net

Future efforts will likely focus on:

Combinatorial Chemistry : Utilizing the scaffold to generate a large library of analogues by systematically altering different parts of the molecule. Key diversification points include the phenyl ring of the phenylacetamido moiety, the benzoate aromatic ring, and the amide N-H position.

High-Throughput Screening (HTS) : These expanded libraries can be rapidly screened against a multitude of biological targets, such as kinases, proteases, or G-protein-coupled receptors, to identify "hit" compounds with potential therapeutic activity. thermofisher.comnih.gov HTS platforms allow for the testing of thousands of compounds in a short period, accelerating the initial stages of drug discovery. stanford.eduku.edu

Focused Libraries : Based on initial screening results or computational predictions, more focused libraries can be designed. For example, if a particular substitution pattern shows activity against a cancer-related enzyme, a smaller, more targeted library can be synthesized to optimize that activity. nih.gov

Table 3: Potential Diversification Points for Derivative Libraries

| Position on Scaffold | R-Group to Vary | Potential Building Blocks |

| Phenylacetamido Ring | Substituents on the phenyl group | Substituted phenylacetic acids (e.g., with -F, -Cl, -OCH₃, -CF₃) |

| Benzoate Ring | Substituents on the benzoate ring | Substituted methyl anthranilates |

| Amide Linkage | Replacement of N-H proton | Alkyl halides, acyl chlorides (for N-alkylation/acylation) |

| Ester Group | Replacement of methyl group | Other alcohols for transesterification (e.g., ethanol (B145695), propanol) |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is an indispensable tool for modern chemical research, offering insights that can guide and accelerate experimental work. For this compound and its derivatives, in silico methods will be crucial for predicting properties and understanding reactivity.

Key computational approaches include:

Density Functional Theory (DFT) : DFT calculations can be used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and calculate spectroscopic properties. researchgate.netacs.org Studies on the aminolysis of methyl benzoate have used DFT to show that general-base-catalyzed pathways are energetically favorable, providing a roadmap for optimizing reaction conditions. researchgate.netnih.gov

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For the derivative libraries described above, molecular docking can be used to screen compounds virtually, prioritizing those with the highest predicted binding affinity for synthesis and in vitro testing.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a set of derivatives with known activities, a predictive QSAR model can be built to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 4: Application of Computational Methods

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Activation energies, transition state geometries, reaction kinetics. dntb.gov.ua |

| Molecular Docking | Predict binding to biological targets | Binding affinity scores, interaction poses, lead compound identification. nih.gov |

| QSAR | Correlate structure with activity | Predictive models for biological activity, guidance for lead optimization |

| Molecular Dynamics (MD) | Simulate molecular motion over time | Stability of ligand-protein complexes, conformational changes |

Q & A

[Basic] What synthetic methodologies are commonly employed for the preparation of methyl 2-(2-phenylacetamido)benzoate?

This compound is typically synthesized through coupling reactions between phenylacetic acid derivatives and methyl aminobenzoate intermediates. A validated approach involves:

- Boc-mediated coupling : (S)-2-amino-2-phenylacetic acid is Boc-protected and reacted with methyl 4-aminobenzoate under peptide coupling conditions. Subsequent deprotection (e.g., HCl/dioxane) and condensation with acyl chlorides or sulfonyl chlorides yield the target compound. Triphosgene in dioxane at 110°C is often used for urea/amide bond formation, achieving yields of ~70% after purification via silica gel chromatography .

- Heterogeneous catalysis : Silica gel-immobilized sulfuric acid in aqueous media enables efficient one-pot synthesis of structurally analogous α-acyloxycarboxamides, with yields up to 88% under mild conditions (60°C, 4–6 hours) .

[Advanced] How can researchers optimize coupling efficiency during synthesis to mitigate low yields?

Key strategies include:

- Catalyst selection : Heterogeneous catalysts (e.g., silica gel-H₂SO₄) reduce side reactions and improve recyclability compared to homogeneous systems .

- Solvent optimization : Polar aprotic solvents (DMF, dioxane) enhance nucleophilicity of intermediates, while aqueous media improve green chemistry metrics .

- Temperature control : Elevated temperatures (80–110°C) accelerate coupling but require careful monitoring to prevent decomposition. For example, triphosgene-mediated reactions at 110°C in dioxane minimize byproducts .

[Basic] Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : Aromatic protons (δ 7.1–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and amide NH (δ 5.2–5.3 ppm) confirm substitution patterns. Coupling constants (e.g., J = 8.4 Hz for NH in compound c17) differentiate rotational isomers .

- HR-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 298.118) validate stoichiometry .